(R)-DM-Segphos
CAS No.: 850253-53-1
Cat. No.: VC2448391
Molecular Formula: C46H44O4P2
Molecular Weight: 722.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850253-53-1 |
---|---|
Molecular Formula | C46H44O4P2 |
Molecular Weight | 722.8 g/mol |
IUPAC Name | [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane |
Standard InChI | InChI=1S/C46H44O4P2/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h9-24H,25-26H2,1-8H3 |
Standard InChI Key | XJJVPYMFHXMROQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Canonical SMILES | CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Introduction
Chemical Properties and Structure
(R)-DM-Segphos features a distinctive chemical structure that contributes directly to its effectiveness in asymmetric catalysis. The molecule contains a 4,4'-bi-1,3-benzodioxole backbone with phosphino groups at the 5,5' positions, each bearing 3,5-dimethylphenyl (xylyl) substituents. This arrangement creates a specific three-dimensional environment critical for effective asymmetric induction. The biaryl backbone establishes the chiral axis, while the bulky xylyl groups on the phosphorus atoms enhance the stereochemical discrimination during catalytic processes. The structural rigidity of the benzodioxole rings further contributes to maintaining a well-defined chiral pocket when the ligand coordinates to metal centers.
The chemical identity of (R)-DM-Segphos is defined by several key parameters summarized in Table 1:
Property | Value |
---|---|
Chemical Name | (R)-(+)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole |
CAS Number | 210169-57-6 |
Molecular Formula | C46H44O4P2 |
Molecular Weight | 722.8 g/mol |
Appearance | Typically a white to off-white solid |
IUPAC Name | [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane |
The coordination chemistry of (R)-DM-Segphos is fundamental to understanding its catalytic behavior. As a bidentate ligand, it forms chelate complexes with various transition metals, including gold, palladium, ruthenium, and nickel. The bite angle (the P-M-P angle) of the ligand when complexed with metals significantly influences both reactivity and selectivity in catalytic transformations. The electronic properties of the phosphine groups make (R)-DM-Segphos an excellent σ-donor, stabilizing various oxidation states of transition metals while maintaining their catalytic activity. These coordination characteristics allow for fine-tuning of the electronic and steric environment around the metal center, which is crucial for optimizing catalyst performance.
From a practical standpoint, (R)-DM-Segphos demonstrates good stability to air and moisture compared to many other phosphine ligands, though precautions are still necessary during handling and storage. Its solubility profile allows for use in a variety of organic solvents commonly employed in synthetic organic chemistry, facilitating broad application across different reaction types. The compatibility with diverse reaction conditions has contributed significantly to the wide adoption of this ligand in both academic and industrial settings.
Applications in Asymmetric Catalysis
Gold-Catalyzed Reactions
Gold complexes of (R)-DM-Segphos have emerged as powerful catalysts for a diverse range of asymmetric transformations. The unique properties of gold, particularly its π-acidity and carbophilicity, combined with the chiral environment provided by (R)-DM-Segphos, enable highly selective activation of unsaturated substrates. In one notable application, (R)-DM-Segphos(AuCl)2 catalyzes the intermolecular [4+2] annulation of propiolates and alkenes to form dihydropyranones with excellent enantioselectivity. This reaction showcases the ability of gold-(R)-DM-Segphos complexes to control both the regioselectivity and stereoselectivity of cycloaddition processes, providing an efficient route to important heterocyclic scaffolds .
The utility of (R)-DM-Segphos in gold catalysis extends to enantioselective Pictet-Spengler reactions, a fundamental transformation for the synthesis of alkaloid natural products. When employed in this context, (R)-DM-Segphos(AuCl)2 facilitates the cyclization of tryptamine derivatives with aldehydes to generate tetrahydro-β-carbolines with high yields (up to 97%) and excellent enantioselectivity (up to 95% ee). The remarkable stereochemical control achieved in this reaction demonstrates the capacity of (R)-DM-Segphos to generate well-defined chiral environments that effectively differentiate the enantiotopic faces of the reactive iminium intermediates. This methodology offers a practical approach to an important class of nitrogen heterocycles with widespread presence in bioactive compounds .
Gold-catalyzed hydroarylation reactions represent another area where (R)-DM-Segphos has made significant contributions. In these transformations, the digold complex activates alkynes toward nucleophilic attack by arenes, creating new carbon-carbon bonds with precise control over regio- and stereochemistry. Particularly noteworthy is the application of (R)-DM-Segphos in intramolecular variants of this reaction, where it enables the construction of complex polycyclic frameworks with excellent enantioselectivity. These reactions are valuable for constructing the carbon skeletons of natural products and pharmaceutical intermediates, highlighting the synthetic utility of gold-(R)-DM-Segphos catalysis .
The mechanism of stereoinduction in gold-(R)-DM-Segphos catalysis typically involves the formation of a chiral pocket around the activated substrate. The rigid backbone of the ligand positions the bulky 3,5-xylyl groups in a specific three-dimensional arrangement that shields certain trajectories of approach for incoming nucleophiles. This spatial organization creates a kinetic preference for attack along specific vectors, resulting in the predominant formation of one stereoisomer. The effectiveness of this stereochemical discrimination has made gold-(R)-DM-Segphos complexes valuable tools for addressing challenging problems in asymmetric synthesis .
Palladium-Catalyzed Reactions
Palladium complexes with (R)-DM-Segphos have demonstrated exceptional efficacy in various asymmetric transformations, particularly involving cross-coupling and C-H functionalization reactions. One significant application involves the control over stereogenic N-N axes through palladium-catalyzed 5-endo-hydroaminocyclization reactions. Research has shown that Pd(CH3CN)2Cl2 with (R)-DM-Segphos in ethanol at 80°C effectively catalyzes the cyclization of alkyne precursors to form products with stereogenic N-N axes. This methodology represents an important advance in the construction of axially chiral compounds, which are prevalent in natural products and pharmaceutically active molecules .
The substrate scope of palladium-(R)-DM-Segphos catalyzed reactions has been extensively explored, revealing broad applicability across diverse structural motifs. Table 2 presents a selection of substrates and corresponding products from the Pd-catalyzed 5-endo-hydroaminocyclization reaction, highlighting the enantiomeric ratios achieved:
Entry | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
---|---|---|---|
1 | (Sa)-5a | 63 | 80:20 |
2 | (Sa)-5b | 66 | 55:45 |
3 | (Sa)-5c | 55 | 64:36 |
4 | (Sa)-5d | 54 | 73:27 |
5 | (Sa)-5e | 53 | 73:27 |
6 | (Sa)-5g | 62 | 80:20 |
7 | (Sa)-7a | 64 | 80:20 |
8 | (Sa)-7b | 73 | 80:20 |
9 | (Sa)-7c | 75 | 80:20 |
10 | (Sa)-7d | 68 | 79:21 |
11 | (Ra)-7e | 64 | 80:20 |
The optimization of reaction parameters for palladium-(R)-DM-Segphos catalysis often involves careful adjustment of solvent, temperature, and additive effects. Studies have shown that the choice of solvent can significantly impact both yield and stereoselectivity. For instance, in the 5-endo-hydroaminocyclization, changing from ethanol to isopropanol resulted in a slight increase in atroposelectivity but dramatically decreased reaction efficiency. These observations underscore the complex interplay between reaction conditions and catalytic performance, highlighting the importance of systematic optimization approaches when developing new applications for (R)-DM-Segphos in palladium catalysis .
The catalytic species in these reactions is often generated in situ by combining Pd(CH3CN)2Cl2 with (R)-DM-Segphos, though separately prepared and purified Pd((R)-DM-Segphos)Cl2 has been shown to perform comparably. This practical aspect of catalyst preparation facilitates the broad adoption of these methodologies in both academic and industrial settings. The stability of the cyclization products toward palladium salts, (R)-DM-Segphos, and heating conditions further enhances the synthetic utility of these transformations, allowing for sequential one-pot processes and downstream functionalization .
Ruthenium Complexes
Ruthenium complexes incorporating (R)-DM-Segphos represent another important class of catalysts with unique reactivity profiles and applications in asymmetric synthesis. Two particularly noteworthy examples are RuCl2[(R)-dm-segphos][(R)-daipen] and RuCl2[(R)-dm-segphos][(R,R)-dpen], which combine the chiral diphosphine ligand with additional chiral diamine ligands to create highly effective catalytic systems. These dual-ligand complexes exhibit enhanced stereochemical control in various transformations, particularly in hydrogenation and transfer hydrogenation reactions. The synergistic effect of multiple chiral ligands in these complexes often leads to superior performance compared to single-ligand systems .
The mechanistic aspects of ruthenium-(R)-DM-Segphos catalysis have been the subject of detailed investigations. These studies have revealed that the coordination environment around the ruthenium center, influenced by both the diphosphine and additional ligands, plays a crucial role in determining the stereochemical outcome of reactions. The orientation of incoming substrates relative to this chiral environment dictates the facial selectivity of hydride transfer or addition events, leading to the preferential formation of specific stereoisomers. Understanding these mechanistic details has facilitated the rational design of improved catalytic systems for challenging transformations .
From a practical standpoint, ruthenium-(R)-DM-Segphos complexes offer several advantages, including high activity under mild conditions, good functional group tolerance, and excellent stability. These attributes make them particularly valuable for late-stage transformations in complex molecule synthesis, where selectivity and efficiency are paramount. The commercial availability of well-defined complexes like RuCl2[(R)-dm-segphos][(R)-daipen] and RuCl2[(R)-dm-segphos][(R,R)-dpen] has further expanded their utilization across diverse synthetic applications, contributing to their status as privileged catalysts in modern organic synthesis .
Specific Synthetic Applications
Heterocycle Synthesis
The synthesis of heterocyclic compounds represents one of the most significant applications of (R)-DM-Segphos in asymmetric catalysis. Heterocycles constitute essential structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials, making methods for their enantioselective synthesis particularly valuable. Gold complexes of (R)-DM-Segphos have demonstrated exceptional efficacy in catalyzing the formation of oxygen-containing heterocycles through various cyclization strategies. For instance, the intermolecular [4+2] annulation of propiolates and alkenes catalyzed by (R)-DM-Segphos(AuCl)2 provides efficient access to dihydropyranones with excellent enantioselectivity. These cyclic structures serve as versatile intermediates for the synthesis of more complex bioactive compounds, highlighting the practical utility of (R)-DM-Segphos in medicinal chemistry applications .
Nitrogen heterocycles, particularly those containing indole and related scaffolds, can also be constructed using (R)-DM-Segphos-based catalysts. The gold-catalyzed enantioselective Pictet-Spengler reaction represents a powerful method for synthesizing tetrahydro-β-carbolines, an important class of alkaloid natural products with diverse biological activities. Using (R)-DM-Segphos(AuCl)2 as the catalyst, this transformation proceeds with high yields (up to 97%) and excellent enantioselectivity (up to 95% ee), providing a practical route to these valuable compounds. The broad substrate scope of this reaction, accommodating various substitution patterns on both the tryptamine and aldehyde components, further enhances its synthetic utility for accessing structurally diverse alkaloid libraries .
The construction of axially chiral heterocycles presents unique challenges that have been effectively addressed using palladium-(R)-DM-Segphos catalysis. Research has demonstrated that Pd(CH3CN)2Cl2 with (R)-DM-Segphos can catalyze 5-endo-hydroaminocyclization reactions to form products with stereogenic N-N axes. This methodology provides access to axially chiral nitrogen heterocycles that are prevalent in natural products and pharmaceutically active compounds. The stereochemical control achieved in these transformations highlights the capacity of (R)-DM-Segphos to create well-defined chiral environments that effectively discriminate between different transition states leading to stereoisomeric products .
The mechanistic aspects of heterocycle formation using (R)-DM-Segphos catalysis have been extensively studied, providing valuable insights into the factors governing stereoselectivity. These investigations have revealed that the rigid backbone of (R)-DM-Segphos positions the bulky 3,5-xylyl groups in a specific three-dimensional arrangement that creates a chiral pocket around the activated substrate. This spatial organization leads to facial discrimination during key bond-forming events, resulting in the preferential formation of one stereoisomer. Understanding these mechanistic details has facilitated the rational design of improved catalytic systems for challenging transformations in heterocycle synthesis .
Natural Product Synthesis
The application of (R)-DM-Segphos in natural product synthesis represents a compelling demonstration of its practical utility in complex molecule construction. One notable example involves the total synthesis of N14-desacetoxytubulysin H, a potent cytotoxic natural product with potential anticancer applications. In this synthetic endeavor, Ru(OAc)2((R)-dm-segphos) catalyzed the stereoselective reductive amination of β-keto amides to produce unprotected β-amino amides with high stereoselectivity. This transformation established a critical stereocenter in the Tubuvaline (Tuv) fragment of the molecule, demonstrating the precision with which (R)-DM-Segphos-based catalysts can control stereochemistry in complex settings .
The mechanistic basis for the high stereoselectivity observed in the Ru(OAc)2((R)-dm-segphos)-catalyzed reductive amination stems from the well-defined chiral environment created by the catalyst. The rigid backbone of (R)-DM-Segphos positions the bulky 3,5-xylyl groups to effectively shield one face of the coordinated substrate, resulting in highly selective hydride delivery to the opposite face. This facial discrimination translates into the predominant formation of a single stereoisomer, meeting the stringent stereochemical requirements of natural product synthesis. The predictable and reliable nature of this stereochemical induction makes (R)-DM-Segphos an invaluable tool for synthetic chemists working on complex targets .
Beyond tubulysins, (R)-DM-Segphos has found application in the synthesis of various other natural products and pharmaceutical intermediates. The versatility of this ligand across different metal platforms and reaction types provides synthetic chemists with a broadly applicable tool for addressing diverse stereochemical challenges. As our understanding of the structural and electronic factors governing the performance of (R)-DM-Segphos continues to evolve, we can anticipate its application in increasingly complex synthetic settings, further expanding the boundaries of what is achievable in natural product synthesis .
Mechanistic Insights
The exceptional performance of (R)-DM-Segphos in asymmetric catalysis stems from fundamental mechanistic principles that govern stereochemical induction. Central to these principles is the concept of a well-defined chiral pocket created when (R)-DM-Segphos coordinates to a metal center. The rigid biaryl backbone of the ligand positions the bulky 3,5-xylyl groups on phosphorus in a specific three-dimensional arrangement that effectively discriminates between different approach trajectories for reagents or substrates. This spatial organization creates energetic differences between competing transition states leading to stereoisomeric products, resulting in the preferential formation of one stereoisomer over others. Detailed computational and experimental studies have provided valuable insights into these stereochemical models, facilitating the rational design of improved catalytic systems .
In gold catalysis, the mechanism typically involves the initial π-coordination of gold to an unsaturated substrate, activating it toward nucleophilic attack. The chiral environment created by (R)-DM-Segphos influences the facial selectivity of this nucleophilic addition, leading to enantioselective product formation. For example, in the gold-catalyzed enantioselective Pictet-Spengler reaction, the gold-(R)-DM-Segphos complex activates the alkyne moiety, facilitating the formation of an iminium intermediate that undergoes stereoselective cyclization. The precise alignment of the substrate within the chiral pocket of the catalyst determines which face of the iminium is preferentially attacked, resulting in high enantioselectivity .
For palladium catalysis involving (R)-DM-Segphos, the mechanistic considerations differ somewhat but still rely on effective chirality transfer from the ligand to the substrate. In the Pd-catalyzed 5-endo-hydroaminocyclization reactions for forming products with stereogenic N-N axes, the palladium-(R)-DM-Segphos complex coordinates to the alkyne substrate, activating it toward intramolecular nucleophilic attack by the nitrogen atom. The chiral environment created by (R)-DM-Segphos biases the rotation around the forming N-N bond, leading to the preferential formation of one atropoisomer. The stability of the cyclization products toward Pd salts, (R)-DM-Segphos, and heating conditions further enhances the synthetic utility of these transformations .
In ruthenium chemistry, (R)-DM-Segphos often works in concert with additional chiral ligands to create highly selective catalytic systems. For instance, in complexes like RuCl2[(R)-dm-segphos][(R)-daipen], the combination of (R)-DM-Segphos with a chiral diamine ligand generates a synergistic effect that enhances stereochemical control. In hydrogenation reactions catalyzed by these complexes, the substrate coordinates to ruthenium in a manner dictated by both chiral ligands, positioning it for stereoselective hydride transfer. This dual-control strategy represents a powerful approach for achieving high levels of stereoselectivity in challenging transformations, exemplifying the sophisticated mechanistic principles underlying modern asymmetric catalysis .
Comparison with Related Ligands
(R)-DM-Segphos belongs to a broader family of chiral biaryl diphosphine ligands that have had profound impacts on asymmetric catalysis. Comparing its structure and performance with related ligands provides valuable insights into structure-activity relationships and guides the selection of optimal catalysts for specific applications. A particularly close relative is (R)-DTBM-Segphos, which features more sterically demanding di-tert-butyl-4-methoxyphenyl groups on phosphorus instead of the 3,5-xylyl groups found in (R)-DM-Segphos. This structural modification often results in enhanced stereoselectivity for certain transformations, though sometimes at the expense of catalyst activity. The selection between these ligands typically depends on the specific requirements of the target reaction, with (R)-DTBM-Segphos often preferred for particularly challenging stereochemical problems .
Other related ligands include (R)-MeO-BIPHEP and (R)-BINAP, which share the basic concept of an atropoisomeric biaryl backbone but differ in the specific structural details. These variations in ligand architecture translate into different steric and electronic properties, resulting in diverse catalytic behaviors. For instance, while (R)-DM-Segphos often excels in gold and palladium catalysis, (R)-BINAP has historically been more widely applied in ruthenium-catalyzed hydrogenations. The relative performance of these ligands varies considerably depending on the specific reaction, substrate, and conditions, highlighting the importance of ligand screening and optimization in catalyst development .
The distinctive features of (R)-DM-Segphos that contribute to its unique catalytic profile include the rigid benzodioxole rings in its backbone and the specific arrangement of the 3,5-xylyl substituents on phosphorus. These structural elements create a well-defined chiral pocket when the ligand coordinates to a metal center, enabling effective discrimination between different approach trajectories for reagents or substrates. The modularity of the basic biaryl diphosphine scaffold has facilitated the development of numerous structural variants, each with specific advantages for certain applications. This structural diversity provides synthetic chemists with a valuable toolkit for addressing a wide range of stereochemical challenges .
From a practical perspective, factors such as commercial availability, stability, and ease of handling also influence the selection between (R)-DM-Segphos and related ligands. While (R)-DM-Segphos offers a good balance of reactivity and selectivity for many applications, more specialized ligands may be preferred for specific challenging transformations. The continuing evolution of this ligand family reflects the dynamic nature of catalyst development in asymmetric synthesis, with each new structural variant expanding the boundaries of what is achievable through catalytic approaches .
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